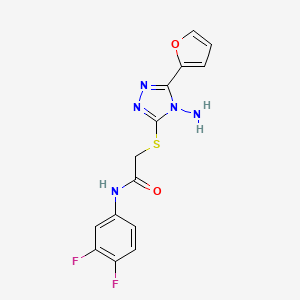

![molecular formula C20H15F2N5O2S B12135383 N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135383.png)

N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-Difluorphenyl)-2-{[4-(Furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid ist eine synthetische organische Verbindung, die zur Klasse der Triazolderivate gehört.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2,4-Difluorphenyl)-2-{[4-(Furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg könnte Folgendes beinhalten:

Bildung des Triazolrings: Dies kann durch eine Cyclisierungsreaktion erreicht werden, die Hydrazinderivate und geeignete Aldehyde oder Ketone beinhaltet.

Einführung der Sulfanylgruppe: Dieser Schritt könnte die Reaktion des Triazolintermediats mit einer Thiol- oder Disulfidverbindung beinhalten.

Anlagerung der Furan- und Pyridingruppen: Diese Gruppen können durch nucleophile Substitutionsreaktionen eingeführt werden.

Endgültige Kupplung mit dem Difluorphenylacetamid: Dieser Schritt könnte die Amidbindungsbildung unter Verwendung von Kupplungsreagenzien wie EDCI oder DCC beinhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion solcher Verbindungen beinhaltet oft die Optimierung der oben genannten Synthesewege, um Ausbeute, Reinheit und Kosteneffizienz zu verbessern. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the Sulfanyl Group: This step might involve the reaction of the triazole intermediate with a thiol or disulfide compound.

Attachment of the Furan and Pyridine Groups: These groups can be introduced through nucleophilic substitution reactions.

Final Coupling with the Difluorophenyl Acetamide: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2,4-Difluorphenyl)-2-{[4-(Furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Dies könnte die Umwandlung von Sulfanylgruppen in Sulfoxide oder Sulfone beinhalten.

Reduktion: Reduktionsreaktionen können den Triazolring oder andere funktionelle Gruppen betreffen.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können die aromatischen Ringe oder die Triazol-Einheit modifizieren.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA).

Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).

Substitutionsreagenzien: Halogenierungsmittel, Nucleophile wie Amine oder Thiole.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Als Sonde zur Untersuchung biologischer Pfade und Interaktionen.

Medizin: Potenzielle therapeutische Anwendungen, z. B. antimikrobielle, antimykotische oder Antikrebsmittel.

Industrie: Einsatz bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.

Wirkmechanismus

Der Wirkmechanismus von N-(2,4-Difluorphenyl)-2-{[4-(Furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid hängt von seinem spezifischen biologischen Ziel ab. Es könnte mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und so zur Hemmung oder Aktivierung bestimmter Pfade führen. Der Triazolring ist bekannt dafür, an Metallionen zu binden, was für seine biologische Aktivität entscheidend sein kann.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications, such as antimicrobial, antifungal, or anticancer agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The triazole ring is known to bind to metal ions, which can be crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fluconazol: Ein weiteres Triazolderivat mit antimykotischer Aktivität.

Voriconazol: Ein Triazol, das zur Behandlung schwerer Pilzinfektionen eingesetzt wird.

Itraconazol: Bekannt für seine breite antimykotische Wirksamkeit.

Einzigartigkeit

N-(2,4-Difluorphenyl)-2-{[4-(Furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid könnte aufgrund des Vorhandenseins der Difluorphenylgruppe einzigartige Eigenschaften bieten, die die Bindungsaffinität und Spezifität für bestimmte biologische Zielstrukturen erhöhen können.

Eigenschaften

Molekularformel |

C20H15F2N5O2S |

|---|---|

Molekulargewicht |

427.4 g/mol |

IUPAC-Name |

N-(2,4-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C20H15F2N5O2S/c21-14-3-4-17(16(22)10-14)24-18(28)12-30-20-26-25-19(13-5-7-23-8-6-13)27(20)11-15-2-1-9-29-15/h1-10H,11-12H2,(H,24,28) |

InChI-Schlüssel |

YGEUBYFSPKBRMW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=NC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(5-methyl(2-furyl))-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12135302.png)

![6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B12135318.png)

![3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12135320.png)

![(5Z)-5-(2-butoxybenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12135338.png)

![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135345.png)

![3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12135351.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135353.png)

![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide](/img/structure/B12135358.png)

![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135368.png)

![N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135378.png)